molecular formula C15H10O2 B1680310 Phenindione CAS No. 83-12-5

Phenindione

Cat. No.: B1680310
CAS No.: 83-12-5
M. Wt: 222.24 g/mol
InChI Key: NFBAXHOPROOJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenindione is an anticoagulant that functions as a Vitamin K antagonist. It was introduced in the early 1950s and acts similarly to warfarin. due to its association with hypersensitivity reactions, it is rarely used today, with warfarin being preferred .

Mechanism of Action

Target of Action

Phenindione is a synthetic anticoagulant that primarily targets the vitamin K reductase enzyme . This enzyme plays a crucial role in the activation of vitamin K, which is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins .

Mode of Action

This compound works by inhibiting vitamin K reductase, resulting in the depletion of the reduced form of vitamin K (vitamin KH2) . This inhibition limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting vitamin K reductase, this compound disrupts the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S . This disruption prevents the formation of blood clots, thereby thinning the blood .

Pharmacokinetics

This compound is administered orally . It has a protein binding of 88% and an elimination half-life of 5 to 10 hours . The onset of its effect is observed 36-48 hours after the initial dose, and the effect wanes over a period of 48-72 hours after this compound is stopped .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of blood clot formation . This compound thins the blood by antagonizing vitamin K, which is required for the production of clotting factors in the liver . It’s important to note that this compound has no direct effect on an established thrombus, nor does it reverse ischemic tissue damage .

Preparation Methods

Phenindione can be synthesized through various synthetic routes. One common method involves the condensation of phenylacetic acid with phthalic anhydride, followed by cyclization and oxidation to form the indandione structure. Industrial production methods typically involve similar steps but are optimized for large-scale production .

Chemical Reactions Analysis

Phenindione undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phenindione has several scientific research applications, including:

Comparison with Similar Compounds

Phenindione is similar to other Vitamin K antagonists, such as warfarin and anisindione. it is unique in its chemical structure and the specific hypersensitivity reactions it can cause. Warfarin is preferred over this compound due to its lower incidence of severe adverse effects. Anisindione is another similar compound but is also less commonly used compared to warfarin .

Similar Compounds

  • Warfarin
  • Anisindione

Properties

IUPAC Name

2-phenylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBAXHOPROOJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023453
Record name Phenindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

PRACTICALLY INSOL IN COLD WATER; SOL IN CHLOROFORM; SLIGHTLY SOL IN WARM WATER; READILY SOL IN ALKALINE SOLN; SOL IN METHANOL, ETHANOL, ETHER, ACETONE, BENZENE, 2.30e-02 g/L
Record name Phenindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00498
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Phenindione inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., .../ANTICOAGULANTS/ BLOCK HEPATIC FORMATION OF FACTORS II, VII, IX, & X BY COMPETITIVELY INHIBITING ACTION OF VITAMIN K. ... COUMARIN ANTICOAGULANTS MAY ALSO AFFECT TRANSPORT OF VITAMIN K TO ITS SITE OF ACTION. /ANTICOAGULANTS/, ORAL ANTICOAGULANTS HAVE ONLY ONE MAJOR PHARMACOLOGICAL EFFECT--INHIBITION OF BLOOD-CLOTTING MECHANISMS BY INTERFERING WITH HEPATIC SYNTH OF VITAMIN K-DEPENDENT CLOTTING FACTORS. ...EXERT THEIR INITIAL EFFECT IN VIVO ONLY AFTER LATENT PERIOD... /ORAL ANTICOAGULANTS/
Record name Phenindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00498
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

LEAFLETS FROM ALCOHOL, CREAMY WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER

CAS No.

83-12-5
Record name Phenindione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenindione [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00498
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenindione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenindione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenindione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENINDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M7Y6274ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

149-151 °C, 148 - 151 °C
Record name Phenindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00498
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENINDIONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenindione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Control, blank, and experimental reaction mixtures were made for each experiment. Control and blank reaction mixtures were made up with vitamin K and without vitamin K, respectively. Experimental reaction mixtures contained both vitamin K and a vitamin K antagonist. The control reaction mixture contained 3.00 ml of microsomal suspension, 0.81 ml of buffer II, 1.20 ml of an ATP-generating system (final concentrations: 1 mM ATP, 10 mM phosphocreatine, 2.5 mM Mg[acetate]2 ·4H2O, 20 μg/ml creatine phosphokinase [52 U/ml]), 0.60 ml of NADH (final concentration 2 mM), 0.30 ml of dithiothreitol (final concentration 7 mM) dissolved in buffer II, 0.060 ml of NaH14CO3 (1.0 μCi/μl; added 0.5 min prior to reaction initiation), and at the time of reaction initiation 0.030 ml of vitamin K1 (final concentration 20 μg/ml) diluted in 0.85% sodium chloride solution. This vitamin K concentration is associated with maximal in vitro incorporation of added H14CO3 into vitamin K-dependent substrate proteins (J. Biol. Chem. 251, 2770-2776). The blank reaction mixture consisted of the same components except that vitamin K was replaced by an equal volume of isotonic saline. The experimental reaction mixtures were made up in the same way as the control reaction mixtures with the exceptions that: (1) a volume of buffer II was replaced by a volume of buffer II containing an inhibitor of vitamin K-dependent carboxylation, and (2) all individual volumes were two-thirds of those in the control reaction mixtures. The sodium salts of TCP, phenindione, and warfarin were formed in aqueous sodium hydroxide solution (J. Am. Chem. Soc. 83, 2676-2679) and were freely soluble in buffer II at all concentrations used in these studies. Chloro-K1 was formulated as an oil-in-water emulsion with Tween 80 (5% v/v final concentration), while chloro-K3 was formulated as a suspension in Tween 80 (5% v/v final concentration) (Molecular Pharmacology 10, 373-380).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
microsomal suspension
Quantity
3 mL
Type
reactant
Reaction Step Thirteen
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Fifteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenindione
Reactant of Route 2
Reactant of Route 2
Phenindione
Reactant of Route 3
Phenindione
Reactant of Route 4
Phenindione
Reactant of Route 5
Phenindione
Reactant of Route 6
Reactant of Route 6
Phenindione
Customer
Q & A

Q1: How does phenindione exert its anticoagulant effect?

A1: this compound acts as a vitamin K antagonist. [] It inhibits vitamin-K-dependent carboxylation, a crucial step in the synthesis of active clotting factors II, VII, IX, and X in the liver. [] This inhibition leads to a decrease in the production of these clotting factors, ultimately prolonging the time it takes for blood to clot. []

Q2: Can you elaborate on the role of vitamin K-dependent carboxylation in coagulation?

A2: Vitamin K-dependent carboxylation is essential for converting precursor proteins of clotting factors II, VII, IX, and X into their active forms. [] This process introduces carboxyl groups to glutamic acid residues in these proteins, allowing them to bind calcium ions and participate in the coagulation cascade. []

Q3: What is the significance of the decrease in clotting factors II, VII, IX, and X caused by this compound?

A3: These four factors (prothrombin, Factor VII, Factor IX, and Factor X) are key components of the coagulation cascade. [] A reduction in their levels disrupts the cascade, significantly slowing down the formation of a blood clot. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H10O2, and its molecular weight is 222.24 g/mol. []

Q5: Is there any information available about the spectroscopic data of this compound?

A5: While the provided research papers don't delve into detailed spectroscopic data, the ionization kinetics of this compound have been studied using stopped-flow spectrophotometry. [] This technique leverages the changes in absorbance properties upon ionization to provide insights into the kinetic behavior of the molecule.

Q6: The provided research papers primarily focus on the pharmacological aspects of this compound. Are there insights into its material compatibility, stability, catalytic properties, or applications in computational chemistry?

A6: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding material compatibility and stability outside biological contexts, catalytic properties, or its utilization in computational chemistry models. Further investigation beyond these papers is required to explore those aspects.

Q7: How does the structure of this compound relate to its anticoagulant activity?

A7: While specific structure-activity relationship studies are not extensively detailed within these papers, research indicates that the presence of the 2-phenyl-1H-indene-1,3(2H)-dione core structure is crucial for this compound's activity. [] Modifications to this core structure could potentially alter its binding affinity to vitamin K epoxide reductase, the enzyme responsible for vitamin K recycling, and subsequently impact its anticoagulant potency. []

Q8: The provided research papers predominantly focus on the clinical use and effects of this compound. Are there insights into its formulation strategies for improved stability or bioavailability, SHE regulations regarding its handling and disposal, or strategies for its recycling and waste management?

A8: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding its formulation strategies, SHE regulations, or its recycling and waste management protocols. Further investigation beyond these papers is required to explore those aspects.

Q9: What is known about the absorption and metabolism of this compound?

A10: this compound is administered orally and is well-absorbed from the gastrointestinal tract. [] While the provided research does not go into detail about its specific metabolic pathways, it does highlight that this compound interacts with drug-metabolizing enzymes. [] Notably, co-administration with sulphaphenazole, a long-acting sulfonamide, potentiated the anticoagulant response to this compound, suggesting an interaction affecting its metabolism or clearance. []

Q10: How does hypoalbuminemia affect a patient's response to this compound?

A11: Research has shown a significant negative correlation between plasma albumin concentration and the prothrombin response to this compound. [] Patients with hypoalbuminemia demonstrate increased sensitivity to the drug, likely due to reduced protein binding and a subsequent increase in the free, active form of the drug in circulation. []

Q11: The provided research papers primarily focus on the clinical use and effects of this compound. Are there insights into specific in vitro and in vivo models used in its development, mechanisms of resistance or cross-resistance, drug delivery and targeting strategies, or the use of biomarkers and diagnostics in its clinical management?

A11: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding in vitro and in vivo models used in its development, mechanisms of resistance or cross-resistance, drug delivery and targeting strategies, or the use of biomarkers and diagnostics in its clinical management. Further investigation beyond these papers is required to explore those aspects.

Q12: What are some of the known adverse effects associated with this compound?

A13: While the focus is on the scientific aspects, it's important to acknowledge that this compound has been associated with a range of adverse effects, some of which can be severe. These include hypersensitivity reactions involving the skin and lungs, [] hepatitis (liver inflammation), [, , , ], renal damage (nephropathy), [, ] and blood disorders like agranulocytosis. [, , ]

Q13: A case report mentioned this compound interference with a specific type of creatinine assay. Could you explain this further?

A14: Yes, a case report documented this compound interfering with a Roche enzymatic creatinine assay, leading to falsely low creatinine values and potentially misclassifying patients with chronic kidney disease. [] This interference highlights the importance of considering potential drug interactions during laboratory testing and interpreting results cautiously in patients on this compound.

Q14: The provided research papers primarily focus on the clinical use and effects of this compound. Are there insights into the specific analytical methods and techniques used for its characterization and quantification, its environmental impact and degradation pathways, dissolution and solubility properties, validation of analytical methods used, or quality control and assurance measures during its manufacturing?

A14: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding the analytical methods used for its characterization, its environmental impact, dissolution and solubility properties, validation of analytical methods, or quality control and assurance measures during its manufacturing. Further investigation beyond these papers is required to explore those aspects.

Q15: The provided research papers primarily focus on the clinical use and effects of this compound. Are there insights into its potential to induce immune responses, interactions with drug transporters, influence on drug-metabolizing enzymes, or its biocompatibility and biodegradability?

A15: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding its immunogenicity, interactions with drug transporters, influence on drug-metabolizing enzymes, or its biocompatibility and biodegradability. Further investigation beyond these papers is required to explore those aspects.

Q16: What are some alternatives to this compound for anticoagulation?

A18: The research papers mention several alternatives to this compound, including coumarin derivatives like warfarin [, ], nicoumalone (Sintrom), ethyl biscoumacetate (Tromexan), and phenylpropylhydroxycoumarin (Marcoumar). [, ] These drugs also act as vitamin K antagonists but have different pharmacokinetic and safety profiles compared to this compound. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.